molecular formula C6H5N5O7 B8651304 3,5-Diamino-2,4,6-trinitrophenol CAS No. 56140-58-0

3,5-Diamino-2,4,6-trinitrophenol

Cat. No. B8651304
Key on ui cas rn: 56140-58-0
M. Wt: 259.13 g/mol
InChI Key: WEWRNDOKCPEMIS-UHFFFAOYSA-N
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Patent
US07057073B2

Procedure details

Diaminopicric acid (0.193 g, 0.748 mmol) and diammonium hydrogen phosphate (0.990 g, 7.50 mmol) are suspended in dry sulfolane (3 ml) and stirred in a Teflon® capped glass pressure tube (8 ml). The suspension is heated with stirring from ambient temperature to 177° C. over a 2 hr period. Stirring and heating (177° C.) is continued for an additional 6 hours. The reaction tube is cooled to 4° C. and the resulting suspension is mixed with water (40 ml). The precipitated product is collected, washed with water and dried to yield TATB in the form of a brown solid (0.154 g, 80%).
Quantity
0.193 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9](O)[C:5]([N+:6]([O-:8])=[O:7])=[C:4]([NH2:15])[C:3]=1[N+:16]([O-:18])=[O:17].P([O-])([O-])(O)=O.[NH4+:24].[NH4+].O>S1(CCCC1)(=O)=O>[C:9]1([NH2:24])[C:10]([N+:11]([O-:13])=[O:12])=[C:2]([NH2:1])[C:3]([N+:16]([O-:18])=[O:17])=[C:4]([NH2:15])[C:5]=1[N+:6]([O-:8])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.193 g
Type
reactant
Smiles
NC1=C(C(=C([N+](=O)[O-])C(=C1[N+](=O)[O-])O)N)[N+](=O)[O-]
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[NH4+].[NH4+]
Step Three
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
177 °C
Stirring
Type
CUSTOM
Details
with stirring from ambient temperature to 177° C. over a 2 hr period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
capped glass pressure tube (8 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for an additional 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction tube is cooled to 4° C.
CUSTOM
Type
CUSTOM
Details
The precipitated product is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.154 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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